N-[(4-methylphenyl)methyl]-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide
Description
N-[(4-methylphenyl)methyl]-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is a complex organic compound with a unique structure that combines a substituted phenyl group with an octahydrocyclopenta[c]pyrrol ring
Properties
Molecular Formula |
C17H24N2O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H24N2O/c1-13-5-7-14(8-6-13)9-18-17(20)12-19-10-15-3-2-4-16(15)11-19/h5-8,15-16H,2-4,9-12H2,1H3,(H,18,20) |
InChI Key |
AQAMEGYTAYVUBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CC3CCCC3C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide typically involves a multi-step process. One common method starts with the reaction of 4-methylbenzyl chloride with octahydrocyclopenta[c]pyrrole in the presence of a base such as sodium hydride. This reaction forms the intermediate N-[(4-methylphenyl)methyl]octahydrocyclopenta[c]pyrrole, which is then acylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide undergoes various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetyl-2-methylphenyl)acetamide: Similar structure but with an acetyl group instead of a methyl group.
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Contains a thiadiazole ring, offering different chemical properties.
Uniqueness
N-[(4-methylphenyl)methyl]-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is unique due to its combination of a substituted phenyl group with an octahydrocyclopenta[c]pyrrol ring. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
